molecular formula C15H17ClN2OS B13276192 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide

3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide

Cat. No.: B13276192
M. Wt: 308.8 g/mol
InChI Key: BHJSUOSPYWNLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide is a chemical compound with the molecular formula C15H17ClN2OS and a molecular weight of 308.83 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a phenylpropanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 3-phenylpropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17ClN2OS

Molecular Weight

308.8 g/mol

IUPAC Name

3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H17ClN2OS/c1-10(13-7-8-14(16)20-13)18-15(19)9-12(17)11-5-3-2-4-6-11/h2-8,10,12H,9,17H2,1H3,(H,18,19)

InChI Key

BHJSUOSPYWNLPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)CC(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.